BenchChemオンラインストアへようこそ!

4-Methyl-3-nitro-benzamidine

CYP3A4 inhibition Drug-drug interaction ADME-Tox

4-Methyl-3-nitro-benzamidine (CAS 25412-76-4) is a disubstituted benzamidine derivative characterized by a methyl group at the 4-position and a nitro group at the 3-position of the phenyl ring. This compound belongs to the benzamidine class, which are well-established competitive inhibitors of serine proteases, including trypsin, plasmin, thrombin, and factor Xa.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 25412-76-4
Cat. No. B1654625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitro-benzamidine
CAS25412-76-4
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=N)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10)
InChIKeyXVYCKSVUARSPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitro-benzamidine CAS 25412-76-4: A Nitro-Methyl Substituted Benzamidine for Targeted Serine Protease and Cytochrome P450 Research Applications


4-Methyl-3-nitro-benzamidine (CAS 25412-76-4) is a disubstituted benzamidine derivative characterized by a methyl group at the 4-position and a nitro group at the 3-position of the phenyl ring. This compound belongs to the benzamidine class, which are well-established competitive inhibitors of serine proteases, including trypsin, plasmin, thrombin, and factor Xa [1]. The specific substitution pattern of 4-methyl-3-nitro-benzamidine is designed to modulate electronic properties and binding affinity relative to unsubstituted or mono-substituted benzamidines, offering distinct physicochemical and pharmacological profiles relevant to drug discovery and biochemical research [2].

Why 4-Methyl-3-nitro-benzamidine Cannot Be Substituted by Unsubstituted or Mono-Substituted Benzamidines in Critical Assays


Generic substitution of benzamidine derivatives in experimental systems is not scientifically valid due to marked differences in enzyme inhibition constants (Ki) and selectivity profiles driven by specific substituents [1]. For instance, unsubstituted benzamidine exhibits Ki values of 35, 350, and 220 µM for trypsin, plasmin, and thrombin, respectively , while 3-nitrobenzamidine demonstrates a Ki of approximately 501 µM against complement C1s . The introduction of a methyl and nitro group in 4-methyl-3-nitro-benzamidine is anticipated to further alter electronic density and steric interactions, thereby modifying binding kinetics and target selectivity in ways that cannot be predicted or replicated by using simpler analogs. Interchanging these compounds without quantitative justification introduces uncontrolled variables that compromise data reproducibility and invalidate comparative analyses [2].

Quantitative Differentiation of 4-Methyl-3-nitro-benzamidine: Head-to-Head Inhibition Data vs. Key Analogs


CYP3A4 Inhibition: 4-Methyl-3-nitro-benzamidine Exhibits >100-fold Weaker Potency Compared to a Benchmark CYP3A4 Inhibitor

4-Methyl-3-nitro-benzamidine demonstrates minimal inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 > 10,000 nM, as measured in human liver microsomes using midazolam as a probe substrate [1]. In contrast, a known potent CYP3A4 inhibitor (CHEMBL2068968) exhibits an IC50 of 90 nM under similar assay conditions, representing a >111-fold difference in inhibitory potency [2]. This low affinity for CYP3A4 suggests a reduced potential for CYP-mediated drug-drug interactions compared to stronger inhibitors, a key consideration in preclinical development.

CYP3A4 inhibition Drug-drug interaction ADME-Tox

Noradrenaline Transporter (NET) Binding: 4-Methyl-3-nitro-benzamidine Shows Millimolar Affinity, Contrasting with Sub-Nanomolar NET Inhibitors

In binding assays against the noradrenaline transporter (NET), 4-methyl-3-nitro-benzamidine exhibits a Ki of 1,500 nM, indicating weak affinity [1]. For comparison, high-affinity NET inhibitors such as certain tricyclic antidepressants or selective norepinephrine reuptake inhibitors (SNRIs) typically achieve Ki values in the low nanomolar to sub-nanomolar range (e.g., < 10 nM) [2]. This quantitative discrepancy of over two orders of magnitude highlights the compound's low propensity for off-target NET engagement.

Noradrenaline transporter CNS drug discovery Off-target profiling

Serine Protease Inhibition Spectrum: 4-Methyl-3-nitro-benzamidine's Ki Profile Relative to Unsubstituted Benzamidine

While direct Ki data for 4-methyl-3-nitro-benzamidine against trypsin, plasmin, or thrombin are not publicly available, its class membership allows for a robust inference. Unsubstituted benzamidine, the parent scaffold, has well-characterized Ki values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin) . The addition of electron-withdrawing (3-nitro) and electron-donating (4-methyl) groups is expected to modulate these Ki values based on established structure-activity relationships for para-substituted benzamidines [1]. For context, 3-nitrobenzamidine exhibits a Ki of ~501 µM against complement C1s, another serine protease, demonstrating that nitro substitution can significantly alter potency . Researchers should anticipate that 4-methyl-3-nitro-benzamidine will possess a distinct and quantifiable inhibition profile compared to the parent compound.

Serine protease inhibition Enzymology Coagulation cascade

Structural Confirmation in Acetylcholinesterase Complex: A 4-Methyl-3-nitrobenzamide Derivative Binds with Defined Geometry

A derivative containing the 4-methyl-3-nitrobenzamide moiety (2-((hydroxyimino)methyl)-1-(5-(4-methyl-3-nitrobenzamido)pentyl)pyridinium) has been co-crystallized with tabun-inhibited acetylcholinesterase (AChE) at 2.3 Å resolution (PDB ID: 7R2F) [1]. This high-resolution structure provides direct evidence of the binding mode and specific interactions of the 4-methyl-3-nitrobenzamide fragment within the enzyme's active site. In contrast, unsubstituted benzamidine or simpler analogs would lack the extended linker and pyridinium group, resulting in different binding orientations and potentially altered reactivation kinetics. This structural validation confirms the utility of the 4-methyl-3-nitrobenzamide core in designing potent AChE reactivators for organophosphorus nerve agent poisoning [2].

Acetylcholinesterase reactivation Nerve agent antidotes Structural biology

Recommended Applications for 4-Methyl-3-nitro-benzamidine Based on Quantitative Differentiation Evidence


Negative Control for CYP3A4-Mediated Drug-Drug Interaction Studies

Given its minimal CYP3A4 inhibition (IC50 > 10,000 nM) [1], 4-methyl-3-nitro-benzamidine serves as an ideal negative control or reference compound in panels assessing CYP3A4-mediated metabolism. Its use ensures that observed effects in co-incubation experiments are not confounded by inhibition of this major drug-metabolizing enzyme.

Structure-Activity Relationship (SAR) Probe for Serine Protease Inhibitor Design

As a disubstituted benzamidine, 4-methyl-3-nitro-benzamidine enables systematic exploration of electronic and steric effects on serine protease binding [2]. Comparing its Ki profile against trypsin, plasmin, and factor Xa with those of unsubstituted benzamidine and other analogs will elucidate key substituent contributions to potency and selectivity.

Scaffold for Developing Novel Acetylcholinesterase Reactivators

The co-crystal structure of a 4-methyl-3-nitrobenzamide-containing compound bound to tabun-inhibited AChE (PDB 7R2F) [3] validates its use as a core building block for designing broad-spectrum antidotes against organophosphorus nerve agents. Researchers can leverage this structural information to rationally modify the compound and optimize reactivation kinetics.

Off-Target Selectivity Profiling for CNS Drug Candidates

With weak affinity for the noradrenaline transporter (NET; Ki = 1,500 nM) [4], 4-methyl-3-nitro-benzamidine can be employed as a comparator to assess the relative selectivity of novel CNS-targeting compounds. Its inclusion in broad-panel screens helps establish a baseline for noradrenergic off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-nitro-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.